

Technical Guide: Methyl 2-(2-fluorophenyl)-2-oxoacetate

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Compound of Interest

Compound Name: Methyl 2-(2-fluorophenyl)-2-oxoacetate

CAS No.: 132115-73-2

Cat. No.: B3039773

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CAS Number: 132115-73-2 Synonyms: Methyl (2-fluorophenyl)(oxo)acetate; Methyl 2-fluorophenylglyoxylate; 2-Fluoro- α -oxobenzeneacetic acid methyl ester.

Executive Summary

Methyl 2-(2-fluorophenyl)-2-oxoacetate is a high-value fluorinated building block used primarily in the development of antithrombotic agents and fungicides. Its core structure—a 2-fluorophenyl ring attached to an

-keto ester moiety—serves as a versatile electrophilic scaffold. In drug discovery, this motif allows for the rapid introduction of the metabolically stable 2-fluorophenyl group, a common bioisostere used to block metabolic soft spots and modulate lipophilicity (the "Magic Methyl" and "Fluorine Effect").

This guide details the synthesis, physicochemical properties, and experimental protocols for handling this compound, designed for researchers in medicinal process chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Data
CAS Number	132115-73-2
Molecular Formula	C
	H
	FO
Molecular Weight	182.15 g/mol
Appearance	Colorless to pale yellow liquid (or low-melting solid)
Boiling Point	~260–265 °C (Predicted)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability	Moisture sensitive (ester hydrolysis); Light sensitive
Storage	2–8 °C (Cold chain recommended), under inert atmosphere

Synthetic Pathways[5][6][7][8][10][12]

The industrial and laboratory preparation of **Methyl 2-(2-fluorophenyl)-2-oxoacetate** predominantly relies on Friedel-Crafts Acylation, offering the highest atom economy and scalability. A secondary method involving Grignard reagents is used for smaller, diverse library generation.

Pathway A: Friedel-Crafts Acylation (Preferred)

This method utilizes the high reactivity of methyl oxalyl chloride in the presence of a Lewis acid to functionalize fluorobenzene.

Mechanism:

- Activation: Methyl oxalyl chloride complexes with Aluminum Chloride (AlCl₃)

) to form a highly electrophilic acylium ion species.

- Electrophilic Attack: The acylium ion attacks the ortho-position of fluorobenzene. Note: Fluorine is an ortho/para director. While para substitution is sterically favored, the specific conditions and stoichiometry can be tuned. However, commercial routes often require separation of the 2-fluoro (ortho) and 4-fluoro (para) isomers if the reaction is not regioselective enough, or they start with 2-fluorophenyl precursors directly via Grignard to avoid isomer issues.
 - Refinement: Direct Friedel-Crafts on fluorobenzene often yields a mixture. Pathway B (Grignard) is frequently preferred for high regiochemical purity of the ortho isomer specifically.

Pathway B: Grignard Transmetalation (High Regioselectivity)

To exclusively obtain the 2-fluoro isomer without para contamination, the reaction of 2-fluorophenylmagnesium bromide with dimethyl oxalate is the gold standard.

Reaction Scheme:

Visualization: Synthesis Workflow

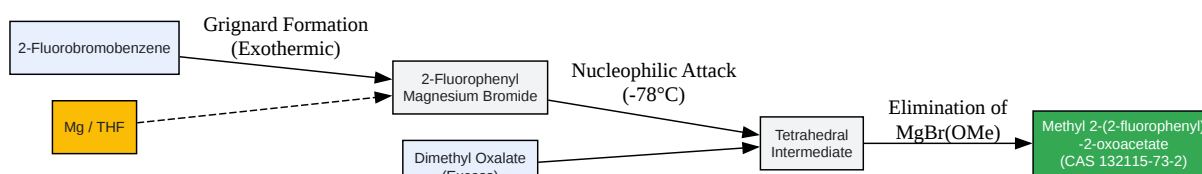


Figure 1: Regioselective Synthesis via Grignard Route

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Detailed Experimental Protocol

Objective: Synthesis of **Methyl 2-(2-fluorophenyl)-2-oxoacetate** via Grignard Route (Method B) to ensure regiopurity.

Reagents:

- 2-Bromo-1-fluorobenzene (1.0 equiv)
- Magnesium turnings (1.1 equiv)
- Dimethyl oxalate (2.0 equiv) – Excess is critical to prevent double addition.
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

- Grignard Formation:
 - Flame-dry a 3-neck round-bottom flask under Argon.
 - Add Mg turnings and a crystal of iodine.
 - Add 10% of the 2-bromo-1-fluorobenzene solution in THF to initiate. Once reflux starts, dropwise add the remaining bromide to maintain gentle reflux.
 - Checkpoint: Solution turns turbid/grey, indicating active Grignard species.
- Acylation:
 - In a separate vessel, dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -78 °C (Dry ice/Acetone bath). Crucial Step: Low temperature prevents the formation of the tertiary alcohol (double addition product).
 - Cannulate the prepared Grignard reagent slowly into the oxalate solution over 45 minutes.
 - Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
- Quench & Workup:

- Quench with saturated NH
Cl solution.
- Extract with Ethyl Acetate (3x). Wash organic layer with Brine.
- Dry over Na
SO
and concentrate in vacuo.
- Purification:
 - Purify via flash column chromatography (Hexanes/EtOAc 9:1).
 - Yield Expectation: 75–85%.

Analytical Characterization

Validation of the structure relies on the distinct splitting patterns caused by the Fluorine atom (F).

Nuclear Magnetic Resonance (NMR) Data

- ¹H NMR (400 MHz, CDCl₃):
 - 3.96 (s, 3H, -OCH₃) – Distinct singlet for methyl ester.
 - 7.10–7.30 (m, 2H, Ar-H) – Multiplet due to F-coupling.
 - 7.55–7.65 (m, 1H, Ar-H).
 - 7.95 (td, =7.8, 1.8 Hz, 1H, Ar-H ortho to carbonyl) – Deshielded by ketone.
- ¹³C NMR:

- 53.2 (-OCH
).
- 163.5 (Ester C=O).
- 184.2 (Ketone C=O).
- 162.0 (d,
~250 Hz, C-F).

Applications in Drug Development

This compound is a "linchpin" intermediate. Its primary utility lies in the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.

Mechanism of Action in Synthesis:

- Prasugrel Precursor: The keto-ester is converted to the corresponding -bromo ketone or reacted with cyclopropyl nucleophiles to build the side chain of Prasugrel.
- Heterocycle Formation: Condensation with diamines (e.g., phenylenediamine) yields Quinoxalinones, which are privileged structures in kinase inhibitors.

Visualization: Downstream Applications

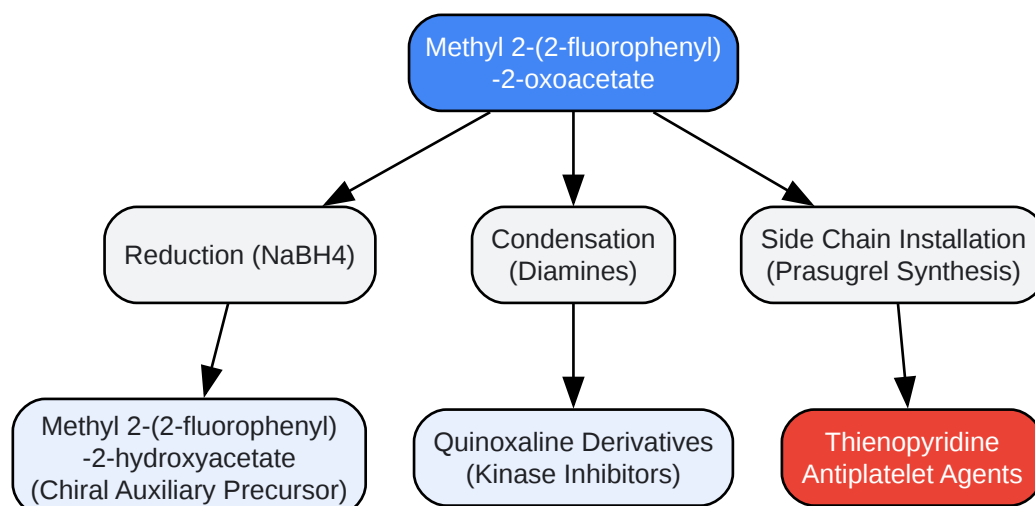


Figure 2: Pharmaceutical Applications Workflow

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Safety & Handling (MSDS Highlights)

- Hazards: GHS07 (Warning).
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Handle in a fume hood. Avoid contact with moisture (hydrolysis releases toxic methanol and glyoxylic acid derivatives).
- Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

- Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." *Asian Journal of Chemistry*, 25(13).
- PubChem. (2024).[1] Compound Summary: Methyl 2-(2-chlorophenyl)-2-oxoacetate (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved from [[Link](#)]

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Sources

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- 2. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

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